(2S,3R)-trans-caftaric acid
CAS No.:
Cat. No.: VC1894220
Molecular Formula: C13H12O9
Molecular Weight: 312.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H12O9 |
---|---|
Molecular Weight | 312.23 g/mol |
IUPAC Name | (2S,3R)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-3-hydroxybutanedioic acid |
Standard InChI | InChI=1S/C13H12O9/c14-7-3-1-6(5-8(7)15)2-4-9(16)22-11(13(20)21)10(17)12(18)19/h1-5,10-11,14-15,17H,(H,18,19)(H,20,21)/b4-2+/t10-,11+/m1/s1 |
Standard InChI Key | SWGKAHCIOQPKFW-BOCAPUTCSA-N |
Isomeric SMILES | C1=CC(=C(C=C1/C=C/C(=O)O[C@@H]([C@H](C(=O)O)O)C(=O)O)O)O |
Canonical SMILES | C1=CC(=C(C=C1C=CC(=O)OC(C(C(=O)O)O)C(=O)O)O)O |
Introduction
Chemical Structure and Properties
(2S,3R)-trans-caftaric acid is a cinnamate ester formed by the formal condensation of the carboxyl group of trans-caffeic acid with one of the hydroxyl groups of meso-tartaric acid. Structurally, it features a distinctive phenylpropanoid skeleton with a catechol (ortho-dihydroxyphenyl) moiety attached to a tartaric acid component via an ester bond .
Basic Identification Parameters
Parameter | Value |
---|---|
Chemical Name | (2S,3R)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-3-hydroxybutanedioic acid |
Molecular Formula | C₁₃H₁₂O₉ |
Molecular Weight | 312.23 g/mol |
CAS Number | 67879-58-7 |
PubChem CID | 13887348 |
Synonyms | trans-caftaric acid, (2S,3R)-trans-caffeoyl tartaric acid, (2S,3R)-2-{[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy}-3-hydroxybutanedioic acid |
Physical and Chemical Properties
Property | Value |
---|---|
Physical State | Solid |
Color | White to pale beige |
Odor | Odorless |
Melting Point | 124-125°C |
Boiling Point | 618.2±55.0°C (Predicted) |
Density | 1.694±0.06 g/cm³ (Predicted) |
Solubility | Slightly soluble in methanol and water (improved with heating and sonication) |
pKa | 2.18±0.25 (Predicted) |
LogP | 1.147 (estimated) |
Stability | Hygroscopic |
The compound features multiple functional groups, including hydroxyl groups on both the phenyl ring and tartaric acid moiety, as well as carboxylic acid groups, which contribute to its antioxidant properties and potential for forming derivatives .
Natural Occurrence and Distribution
(2S,3R)-trans-caftaric acid is widely distributed throughout the plant kingdom, with particularly high concentrations found in certain species.
Major Plant Sources
The compound is notably present in several plants of significant economic and medicinal importance:
-
Grapevines (Vitis species): (2S,3R)-trans-caftaric acid is the most abundant nonflavonoid phenolic compound in grapes and wines. It is found in various Vitis species, including Vitis longii and Vitis riparia .
-
Chicory (Cichorium intybus): It occurs in significant amounts in chicory, contributing to the plant's medicinal properties .
-
Echinacea (Echinacea purpurea): It is one of the bioactive components of this popular medicinal plant used in traditional medicine .
Concentration in Food Products
(2S,3R)-trans-caftaric acid is a key phenolic constituent in grape-derived products and contributes to their biological activities:
Source | Typical Concentration | Notes |
---|---|---|
White grapes | Major phenolic compound | Primary phenolic acid in V. vinifera white table grapes |
Pink grapes | Significant presence | One of the main phenolics in V. vinifera pink table grapes |
Black grapes | Notable presence | Found in V. vinifera black table grapes |
White wine | Variable, significant | Contributes to antioxidant profile |
Red wine | Variable, significant | Contributes to color stability and antioxidant properties |
Biological Activities
Research has revealed numerous biological activities of (2S,3R)-trans-caftaric acid, primarily centered around its antioxidant and anti-inflammatory properties.
Antioxidant Properties
(2S,3R)-trans-caftaric acid demonstrates potent antioxidant capacity comparable to established antioxidants:
-
Free radical scavenging: It effectively scavenges 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radicals with an EC50 of 20.4 μM in cell-free assays .
-
DPPH radical scavenging assay: In a direct comparison with ascorbic acid (vitamin C), caftaric acid showed comparable antioxidant activity, with an IC50 of 5.455 ± 11 mg/mL versus 5.682 ± 11 mg/mL for ascorbic acid .
-
LDL oxidation protection: It inhibits oxidation of LDL isolated from human plasma by 97.6% compared to vehicle control when used at a concentration of 5 μM .
-
In vivo antioxidant effects: Dietary caftaric acid content in red wine positively correlates with inhibition of protein carbonylation and modulation of antioxidant enzyme activities (superoxide dismutase, glutathione peroxidase, and catalase) in mice .
Anti-inflammatory Effects
Studies on (2S,3R)-trans-caftaric acid have demonstrated significant anti-inflammatory activity, especially in models of interstitial cystitis:
These findings demonstrate that (2S,3R)-trans-caftaric acid directly modulates both oxidative stress parameters and inflammatory cytokine expression, suggesting a dual mechanism of action.
Protective Effects Against Cyclophosphamide-Induced Interstitial Cystitis
A significant area of research on (2S,3R)-trans-caftaric acid involves its protective effects against cyclophosphamide (CYP)-induced interstitial cystitis (IC), a painful bladder condition that frequently occurs as a side effect of chemotherapy:
-
Edema and hemorrhage reduction: Oral administration of caftaric acid (20, 40, and 60 mg/kg) significantly reversed the edema and hemorrhage associated with CYP-induced IC in a dose-dependent manner .
-
Histopathological improvements: Treatment with caftaric acid restored bladder tissue architecture, protected the glycosaminoglycan (GAG) layer, and reduced sloughing and degeneration of transitional epithelium that occurred in CYP-induced IC .
-
Plasma protein extravasation: Caftaric acid significantly reduced plasma protein extravasation in the bladder, indicating improved vascular integrity and reduced inflammation .
-
Nociception reduction: Treatment with caftaric acid ameliorated the nociception (pain) associated with IC, as measured by improvements in locomotor activity and behavioral parameters .
The observed improvements in all these parameters suggest (2S,3R)-trans-caftaric acid has significant therapeutic potential for preventing or treating chemotherapy-induced bladder toxicity.
Effects on Bladder Smooth Muscle Function
Research on isolated rat bladder strips revealed that (2S,3R)-trans-caftaric acid can modulate bladder smooth muscle function:
-
Relaxant effect: Caftaric acid (10^-8 to 10^-5M) produced a significant relaxation response against carbachol-induced contraction in both control and CYP-treated bladder strips .
-
Mechanism of action: The relaxant effect appears to involve multiple pathways:
These findings are particularly relevant for understanding the therapeutic potential of (2S,3R)-trans-caftaric acid in treating bladder hyperactivity and other urological conditions.
Molecular Docking Studies
Molecular docking studies have provided insights into the potential molecular mechanisms underlying the biological activities of (2S,3R)-trans-caftaric acid. The compound has been shown to interact with several key proteins involved in oxidative stress and inflammation:
Receptor | PDB ID | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (nM) | Number of Hydrogen Bonds | Key Interacting Residues |
---|---|---|---|---|---|
Catalase (CAT) | 1DGB | -7.14 | 5.86 | 1 | LEU721, GLU723, LEU726, TRP755, MET759, LEU763, PHE778, LEU797, LEU887, TYR890 |
Glutathione (GSH) | 3DK4 | -10.92 | 9.87 | 3 | PRO160, SER161, THR176, SER177, GLY196, TYR197, ILE198, TRP287, ALA288, ILE289, GLY290 |
Interleukin-6 (IL-6) | 4ZS7 | -8.5 | 583.45 | 2 | GLN3, LEU4, GLY27, TRP36, ARG99, TYR111, TYR112, GLY113, GLN114 |
Tumor Necrosis Factor (TNF-α) | 4TWT | -10.15 | 36.52 | 4 | ALA96, LYS98, PRO117, ILE118, TYR119 |
Compared to mesna, a synthetic compound used to treat bladder toxicity, caftaric acid showed superior binding affinity to these targets, with lower binding energies and inhibition constants. This suggests (2S,3R)-trans-caftaric acid may be more effective than mesna in modulating these biological targets .
Analytical Methods for Detection
Several analytical methods have been employed for the detection and quantification of (2S,3R)-trans-caftaric acid in various matrices:
-
High-Performance Liquid Chromatography (HPLC) with UV detection (DAD)
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Nuclear Magnetic Resonance (NMR) spectroscopy
These methods are crucial for quality control of botanical materials, food products, and pharmaceutical preparations containing this compound .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume